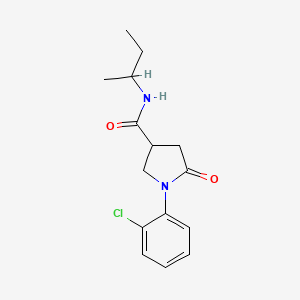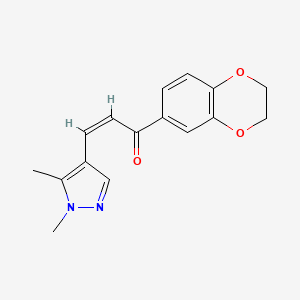![molecular formula C13H18N2O5S B4766975 dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4766975.png)
dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Vue d'ensemble
Description
Dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate, also known as DMTD, is a chemical compound that has been studied for its potential applications in scientific research. DMTD is a thiophene derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Mécanisme D'action
The exact mechanism of action of dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis, protein synthesis, and cell division. It has also been suggested that dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate may interact with cell membranes and disrupt their integrity.
Biochemical and Physiological Effects:
dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. Additionally, dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potent antimicrobial, anticancer, and anti-inflammatory properties, making it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects. Additionally, dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, more research is needed to understand its mechanism of action and how it interacts with biological systems. Further studies could also investigate the potential side effects of dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate and its safety profile. Finally, researchers could explore the potential use of dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate in combination with other compounds to enhance its effects and reduce potential side effects.
Applications De Recherche Scientifique
Dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have cytotoxic effects on cancer cells, including breast cancer and leukemia cells. Additionally, dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
dimethyl 5-[[2-(dimethylamino)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-7-9(12(17)19-4)11(14-8(16)6-15(2)3)21-10(7)13(18)20-5/h6H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQSWENQUGQZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4766893.png)
![2-{[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4766900.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4766904.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B4766907.png)
![1-(2-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4766908.png)
![methyl 7-methyl-3-{2-[methyl(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4766915.png)



![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4766969.png)
![5-{2-[(2-chlorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4766977.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B4766981.png)
![1-(4-methoxyphenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4766989.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4766993.png)